Cas no 1805155-34-3 (3-Amino-2-(difluoromethyl)-4,6-diiodopyridine)
3-Amino-2-(difluoromethyl)-4,6-diiodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine
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- Inchi: 1S/C6H4F2I2N2/c7-6(8)5-4(11)2(9)1-3(10)12-5/h1,6H,11H2
- InChI Key: CHRZEANOQHRGKN-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C(F)F)C=1N)I
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 159
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9
3-Amino-2-(difluoromethyl)-4,6-diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071934-250mg |
3-Amino-2-(difluoromethyl)-4,6-diiodopyridine |
1805155-34-3 | 97% | 250mg |
$489.60 | 2022-04-01 | |
| Alichem | A029071934-500mg |
3-Amino-2-(difluoromethyl)-4,6-diiodopyridine |
1805155-34-3 | 97% | 500mg |
$790.55 | 2022-04-01 | |
| Alichem | A029071934-1g |
3-Amino-2-(difluoromethyl)-4,6-diiodopyridine |
1805155-34-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Amino-2-(difluoromethyl)-4,6-diiodopyridine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine
Introduction to 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine (CAS No. 1805155-34-3)
3-Amino-2-(difluoromethyl)-4,6-diiodopyridine (CAS No. 1805155-34-3) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound, featuring a pyridine core substituted with an amino group, a difluoromethyl group, and two iodine atoms at the 4 and 6 positions, exhibits a rich chemical reactivity that makes it a valuable intermediate in synthetic chemistry. The presence of multiple reactive sites allows for diverse modifications, enabling the development of novel molecules with potential biological activity.
The structural features of 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine contribute to its versatility in medicinal chemistry. The amino group at the 3-position provides a nucleophilic center for further functionalization, while the difluoromethyl group introduces electron-withdrawing effects and can influence metabolic stability. Additionally, the iodine atoms at the 4 and 6 positions serve as excellent handles for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex molecular architectures. These characteristics make it an attractive building block for the synthesis of pharmacophores targeting various therapeutic areas.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine has been investigated as a precursor in the development of compounds with antimicrobial and anticancer properties. The fluorine atoms in the difluoromethyl group are known to enhance binding affinity and metabolic stability, which are critical factors in drug design. Furthermore, the iodine substituents facilitate further derivatization, allowing chemists to fine-tune the properties of their target molecules.
One notable application of 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the pyridine core with functional groups that interact with kinase active sites, researchers can develop small-molecule inhibitors that disrupt aberrant signaling pathways. The compound’s ability to undergo selective cross-coupling reactions makes it particularly useful for constructing analogs with improved potency and selectivity.
Recent studies have also highlighted the utility of 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine in the development of agrochemicals. Pyridine derivatives are well-known for their role as intermediates in herbicides and fungicides. The structural motifs present in this compound can be modified to create novel agrochemicals that offer enhanced efficacy against pests and pathogens while maintaining environmental safety. The incorporation of fluorinated and iodinated groups can improve the bioavailability and persistence of these compounds, making them more effective at lower concentrations.
The synthesis of 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the iodine atoms at the 4 and 6 positions, followed by functional group interconversions to achieve the desired substitution pattern. The use of palladium catalysts in cross-coupling reactions is common to facilitate the introduction of new carbon-carbon bonds. These synthetic strategies highlight the compound’s importance as a synthetic intermediate in modern chemical research.
The chemical reactivity of 3-Amino-2-(difluoromethyl)-4,6-diiodopyridine extends beyond its applications in drug discovery and agrochemicals. It has also been explored as a material for organic electronics due to its ability to form stable radicals when subjected to certain conditions. These radicals can be used in organic light-emitting diodes (OLEDs) and other electronic devices where charge transport properties are critical. The presence of electron-withdrawing groups like the difluoromethyl moiety enhances charge mobility, making this compound a promising candidate for advanced materials research.
In conclusion,3-Amino-2-(difluoromethyl)-4,6-diiodopyridine (CAS No. 1805155-34-3) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. As synthetic methodologies continue to evolve, this compound will undoubtedly remain a valuable tool for researchers seeking to develop innovative solutions to complex scientific challenges.
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